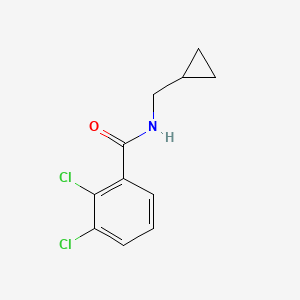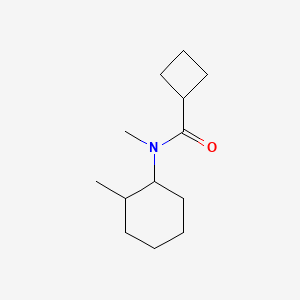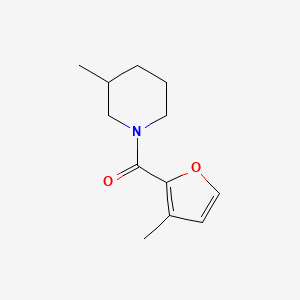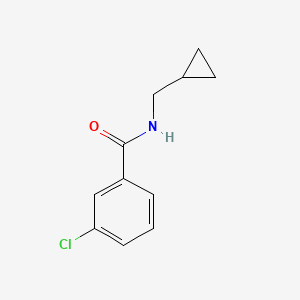
2,3-dichloro-N-(cyclopropylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dichloro-N-(cyclopropylmethyl)benzamide, also known as BAY 73-6691, is a chemical compound that has been widely used in scientific research applications. It belongs to the class of selective soluble guanylate cyclase (sGC) stimulators, which have been found to have potential therapeutic effects for several diseases.
Mechanism of Action
2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 acts as a selective sGC stimulator, which means it binds to the heme group of sGC and enhances its activity. sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then activates protein kinase G, which leads to vasodilation, inhibition of platelet aggregation, and anti-inflammatory responses. 2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 has been shown to increase the sensitivity of sGC to nitric oxide, which is a key regulator of cGMP production.
Biochemical and Physiological Effects:
2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 has been found to have several biochemical and physiological effects, including vasodilation, anti-inflammatory responses, and inhibition of platelet aggregation. It has been shown to reduce pulmonary arterial pressure and improve cardiac function in animal models of pulmonary hypertension and heart failure. It has also been found to reduce sickling of red blood cells in sickle cell disease.
Advantages and Limitations for Lab Experiments
2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 has several advantages for lab experiments. It is a selective sGC stimulator, which means it has a specific target and does not affect other enzymes or signaling pathways. It is also stable and can be stored for a long time without degradation. However, 2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 has some limitations, including its high cost and limited availability. It also requires careful handling and storage to maintain its stability and purity.
Future Directions
There are several future directions for the research of 2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691. One potential direction is to explore its therapeutic effects in other diseases such as diabetes, stroke, and cancer. Another direction is to investigate its mechanism of action in more detail, including its interactions with other signaling pathways and enzymes. Additionally, the development of more potent and selective sGC stimulators could lead to improved therapeutic outcomes and fewer side effects.
Synthesis Methods
The synthesis of 2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 involves the reaction of 2,3-dichlorobenzoyl chloride with cyclopropylmethylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain 2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 in its pure form.
Scientific Research Applications
2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 has been extensively studied for its potential therapeutic effects in various diseases such as pulmonary hypertension, heart failure, and sickle cell disease. It has been found to stimulate sGC, which leads to the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a crucial role in vasodilation, anti-inflammatory responses, and platelet aggregation. 2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 has been shown to increase cGMP levels in various tissues and cells, including the lungs, heart, and blood vessels.
properties
IUPAC Name |
2,3-dichloro-N-(cyclopropylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c12-9-3-1-2-8(10(9)13)11(15)14-6-7-4-5-7/h1-3,7H,4-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCVCYNSCACCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)
![Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7509957.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)






![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)



